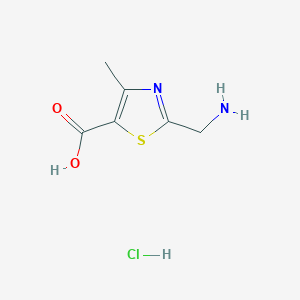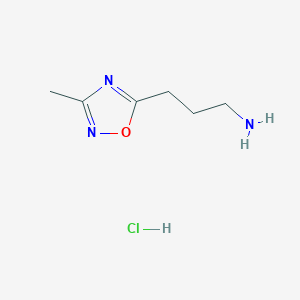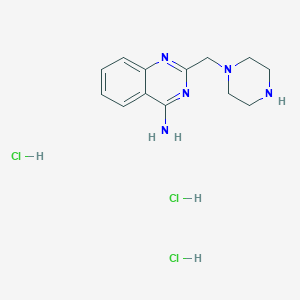
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
説明
“2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride” is a chemical compound with the molecular formula C13H17N5 . It has a molecular weight of 243.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17). The InChI key is XNNKGPVDSHYBLT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature .科学的研究の応用
Anticancer Therapeutics
Quinazoline derivatives, including 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride , have shown promise in anticancer therapy. They are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, certain quinazoline compounds have demonstrated effectiveness against bladder cancer cells by targeting specific molecular pathways .
Antibacterial Agents
The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives are being investigated for their antibacterial properties, with research indicating that they can serve as novel drug molecules to combat resistant bacteria strains .
Antifungal Applications
Similar to their antibacterial properties, quinazoline derivatives are also being studied for their antifungal activities. These compounds could lead to the development of new antifungal medications that address drug resistance issues .
Antiviral Agents
The broad spectrum of pharmacological activities of quinazolines includes antiviral properties. They are being researched for their potential use in treating viral infections, including HIV, by interfering with viral replication processes .
Anti-inflammatory and Analgesic
Quinazoline derivatives are known for their anti-inflammatory and analgesic effects. They are being explored for the treatment of conditions that cause inflammation and pain, providing an alternative to traditional anti-inflammatory drugs .
Anticonvulsant Properties
These compounds have been recognized for their anticonvulsant activities, which could be beneficial in the treatment of epilepsy and other seizure disorders. The development of quinazoline-based anticonvulsants is an area of active research .
Anti-Parkinsonism Activity
Quinazoline derivatives are being studied for their potential role in treating Parkinson’s disease. Their ability to modulate neurotransmitter systems may offer a new approach to managing the symptoms of this neurodegenerative disorder .
Sedative Hypnotics
Due to their sedative properties, quinazoline derivatives are being considered for the development of new sedative hypnotics. These compounds could provide a basis for safer and more effective sleep aids .
Safety and Hazards
特性
IUPAC Name |
2-(piperazin-1-ylmethyl)quinazolin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.3ClH/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18;;;/h1-4,15H,5-9H2,(H2,14,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFIGXUSOHYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
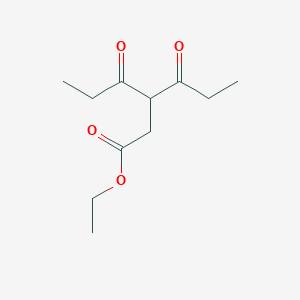
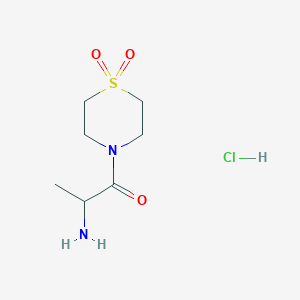
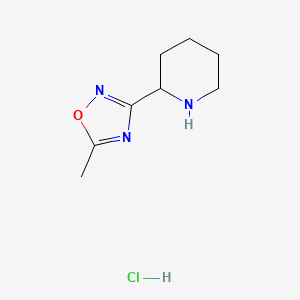

![2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B1522875.png)
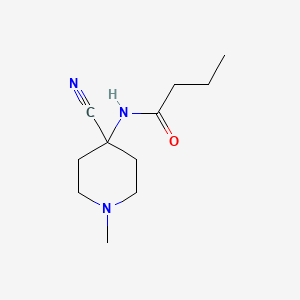
![(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1522879.png)

